molecular formula C45H60ClN3O10 B1193355 N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Cat. No. B1193355
M. Wt: 838.44
InChI Key: QBKOBGOQDYZADQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Scientific Research Applications

Hydrogel Formation and Biomedical Applications

The compound is used in hydrogel formation, specifically in oxo-ester mediated native chemical ligation (OMNCL), which is crucial for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. This application is significant for wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

PEGylation in Biopharmaceuticals

PEGylation, the process of covalently bonding polyethylene glycol (PEG) to peptides or proteins, employs the compound to enhance bioavailability and reduce immunogenicity of biopharmaceuticals. This method is pivotal in improving the therapeutic efficacy of various drugs (Crafts et al., 2016).

Amino-Sulfhydryl Stapling on Peptides and Proteins

The compound is instrumental in amino-sulfhydryl stapling, a technique used for the functionalization of native peptides and proteins. This has significant implications in the design of functional bioconjugates for medical and biological applications (Silva et al., 2021).

Protein Labeling and Ubiquitin Ligase Mechanisms

The use of N-Hydroxysuccinimide (NHS)-esters, a part of this compound, is essential for site-specific protein labeling. This technique is applied in biochemical investigations, including the study of protein-protein interactions and enzyme mechanisms (Dempsey et al., 2018).

Nanohydrogel Development for Drug Delivery

This compound plays a role in the development of nanohydrogels, particularly for pH-responsive drug delivery systems. Such nanohydrogels are utilized for the targeted delivery of anticancer drugs, offering an innovative approach in cancer therapy (Farzanfar et al., 2021).

Synthesis of Fluorescent and Bioconjugated Polymers

The compound is used in synthesizing fluorescent polymers and bioconjugated materials. These polymers find applications in cellular imaging, diagnostics, and therapeutics (Kim et al., 2016).

properties

Product Name

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Molecular Formula

C45H60ClN3O10

Molecular Weight

838.44

IUPAC Name

2-((1E,3E)-5-((E)-1-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-3H-indol-1-ium chloride

InChI

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

InChI Key

QBKOBGOQDYZADQ-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCC(ON3C(CCC3=O)=O)=O)C(C=CC=C4)=C4C/2(C)C)=[N+](CCOCCOCCOCCOC)C5=CC=CC=C51.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 2
Reactant of Route 2
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 3
Reactant of Route 3
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 4
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 5
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 6
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.